2-Phenyladamantan-2-ol
Overview
Description
2-Phenyladamantan-2-ol, also known as 2-Phenyl-2-adamantanol or PAA, is an organic compound with the molecular formula C16H20O. It has a molecular weight of 228.33 g/mol .
Physical And Chemical Properties Analysis
2-Phenyladamantan-2-ol has a molecular formula of C16H20O and a molecular weight of 228.33 g/mol . No further physical and chemical properties were found in the papers retrieved.
Scientific Research Applications
Organic Chemistry
- Application : 2-Phenyladamantan-2-ol is used in the synthesis of complex molecules for studying biological activity .
- Method : 1,3-Dichloroadamantanes in fuming nitric acid were converted to mixtures of 2-oxaadamantane derivatives, which include 2-Phenyladamantan-2-ol . The structure of these derivatives was determined by two-dimensional NMR methods and X-ray analysis .
- Results : The resulting compounds can be used in the design of highly complex molecules as subjects for studying biological activity .
Drug Design
- Application : Compounds containing an oxaadamantane fragment, such as 2-Phenyladamantan-2-ol, have been used in the synthesis of biologically active structures .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Among synthetic polyoxaadamantanes, trioxaadamantanetriols showed a high inhibitory activity against coronavirus helicase (Nsp13) .
Material Science
- Application : Conformationally rigid crown ethers have been obtained from oxaadamantane derivatives, and some of them were shown to bind alkali metal cations with a selectivity comparable to that of known crown ethers such as 15-crown-5 and 18-crown-6 .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Some of the oxaadamantane derivatives were shown to bind alkali metal cations with a selectivity comparable to that of known crown ethers .
Synthesis of Complex Molecules
- Application : 2-Phenyladamantan-2-ol can be used in the synthesis of complex molecules .
- Method : The compound can be obtained by cyclization of 2-(endo-bicyclo[3,3,1]non-6-en-3-yl)propan-2-ol in hot formic acid . After hydrolysis of the initial product, a mixture of 4,4-dimethyladamantan-2-ol and 2-phenyladamantan-2-ol is obtained .
- Results : The resulting compounds can be used in the design of highly complex molecules .
Antifungal Activity
- Application : Fusidilactone C, which contains an oxaadamantane fragment similar to 2-Phenyladamantan-2-ol, has shown antifungal activity .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Fusidilactone C showed antifungal activity against Eurotium repens and Fusarium oxysporum .
Synthesis of Crown Ethers
- Application : 2-Phenyladamantan-2-ol can be used in the synthesis of conformationally rigid crown ethers .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Some of the oxaadamantane derivatives were shown to bind alkali metal cations with a selectivity comparable to that of known crown ethers .
Safety And Hazards
properties
IUPAC Name |
2-phenyladamantan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O/c17-16(13-4-2-1-3-5-13)14-7-11-6-12(9-14)10-15(16)8-11/h1-5,11-12,14-15,17H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVUOZUVEZBKGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341219 | |
Record name | 2-phenyladamantan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyladamantan-2-ol | |
CAS RN |
29480-18-0 | |
Record name | 2-phenyladamantan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PHENYL-ADAMANTAN-2-OL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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